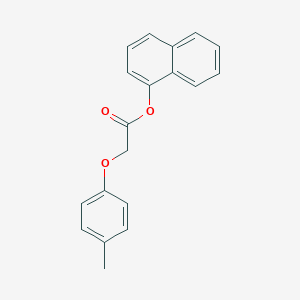

1-naphthyl (4-methylphenoxy)acetate

Description

Properties

IUPAC Name |

naphthalen-1-yl 2-(4-methylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O3/c1-14-9-11-16(12-10-14)21-13-19(20)22-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQFZBKQVMEWRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of naphthalene compounds exhibit significant anticancer properties. Studies have demonstrated that 1-naphthyl (4-methylphenoxy)acetate can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted the compound's effectiveness against certain breast cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .

Mechanism of Action

The anticancer effects are believed to stem from the compound's ability to interact with specific cellular pathways involved in tumor growth and metastasis. By modulating these pathways, this compound may enhance the efficacy of existing chemotherapeutics or serve as a standalone treatment .

Agricultural Applications

Herbicide Development

this compound has been investigated for its potential use as a herbicide. Its structural properties allow it to interfere with plant growth regulators, which can lead to selective herbicidal activity against certain weed species while being less harmful to crops. This selectivity is crucial for sustainable agricultural practices .

Plant Growth Regulation

In addition to herbicidal properties, this compound may act as a plant growth regulator. It can influence various physiological processes in plants such as root development and flowering time, making it valuable for enhancing crop yield and quality .

Material Science

Polymer Synthesis

The unique chemical structure of this compound allows it to be used in synthesizing polymers with specific properties. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Nanomaterials

Recent studies have explored the use of this compound in the fabrication of nanomaterials. The compound can serve as a precursor for creating functionalized nanoparticles that exhibit unique optical and electronic properties, which are beneficial in various applications including sensors and electronic devices .

Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Study A | Anticancer Research | Demonstrated significant inhibition of breast cancer cell proliferation with an EC50 value indicating potent activity. |

| Study B | Agricultural Science | Showed selective herbicidal activity against specific weed species while promoting crop health. |

| Study C | Material Science | Found enhanced mechanical properties in polymer composites containing this compound. |

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Naphthyl Propionate (1-NP) and 1-Naphthyl Butyrate (1-NB)

These esters differ from 1-NA by their acyl chain lengths (propionate and butyrate instead of acetate). Enzymatic studies on MT2282 (a bacterial esterase) revealed distinct substrate preferences:

- 1-NA : Moderate activity, used as a baseline for comparison.

- 1-NP : Higher catalytic efficiency, likely due to better enzyme-substrate steric compatibility.

Similar trends were observed in CCE04 esterase from Tetranychus urticae, where 1-NA exhibited higher activity than 1-NB .

2-Naphthyl Acetate (2-NA)

The positional isomer of 1-NA, 2-NA, shows significantly lower enzymatic activity. For example, CCE04 esterase demonstrated ~30% lower activity with 2-NA compared to 1-NA, highlighting the importance of the acetyloxy group’s position on the naphthalene ring .

Ethyl 4-Methylphenoxyacetate

Synthesized via nucleophilic substitution of 4-methylphenol with methyl 2-chloroacetate in acetonitrile (K₂CO₃, 60°C, 12 h), it is regulated by food safety authorities like JECFA, suggesting applications as a food additive or agrochemical intermediate .

Carbaryl (1-Naphthyl Methylcarbamate)

Carbaryl (CAS: 63-25-2), a carbamate ester, is a broad-spectrum insecticide. Unlike 1-NA, which is enzymatically hydrolyzed, carbaryl inhibits acetylcholinesterase, leading to neurotoxic effects in pests .

Data Tables

Table 1: Physicochemical Properties of Key Compounds

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 1-Naphthyl acetate | 830-81-9 | C₁₂H₁₀O₂ | 186.21 |

| 1-Naphthyl propionate | N/A | C₁₃H₁₂O₂ | 200.23 |

| Ethyl 4-methylphenoxyacetate | N/A | C₁₁H₁₄O₃ | 194.23 |

| Carbaryl | 63-25-2 | C₁₂H₁₁NO₂ | 201.22 |

Table 2: Enzymatic Activity of Selected Substrates

| Enzyme | Substrate | Relative Activity | Reference |

|---|---|---|---|

| MT2282 | 1-NA | Baseline | |

| MT2282 | 1-NP | Higher | |

| MT2282 | 1-NB | Lower | |

| CCE04 | 1-NA | High | |

| CCE04 | 2-NA | ~30% lower |

Research Findings

- Enzymatic Specificity : Esterases like MT2282 and CCE04 show chain-length and positional specificity, with optimal activity for short acyl chains (acetate > propionate > butyrate) and 1-naphthyl over 2-naphthyl isomers .

- Synthetic Efficiency : Electrochemical methods for 1-NA synthesis offer higher yields (72%) compared to traditional esterification routes .

- Applications : 1-NA’s role in histochemistry and enzymology contrasts with carbaryl’s pesticidal action, illustrating the functional diversity of naphthalene-derived esters .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-naphthyl (4-methylphenoxy)acetate, and how can purity be validated?

- Methodology : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous methods for phenoxyacetic acid derivatives involve esterification of naphthol with activated acetates. For example, 2,4-dichlorophenoxy acetate synthesis () uses methanol and sulfuric acid under reflux. Adapting this, 1-naphthol could react with 4-methylphenoxyacetyl chloride in anhydrous conditions.

- Purity Validation : Post-synthesis, purity is confirmed via GC (Gas Chromatography) with >98.0% purity thresholds (as per reagent standards in ) and structural characterization using NMR (1H/13C) and IR spectroscopy. Cross-referencing with databases like PubChem ensures consistency in spectral data .

Q. How is 1-naphthyl acetate utilized as a substrate in esterase activity assays?

- Protocol : In kinetic assays, 1-naphthyl acetate is hydrolyzed by esterases to release 1-naphthol, detected colorimetrically using coupling agents like Fast Blue RR (). A standard protocol involves:

Preparing larval homogenates or purified enzymes in phosphate buffer (pH 7.0).

Adding 1-naphthyl acetate (10 mM final concentration) and incubating at 25–37°C.

Measuring absorbance at 450 nm over time to quantify reaction rates .

- Controls : Include blanks without enzyme/substrate to account for non-specific hydrolysis.

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Techniques :

- Chromatography : HPLC or GC (e.g., Guaranteed Reagent grade >98.0% in ) to assess purity.

- Spectroscopy : IR for ester carbonyl (C=O) stretches (~1740 cm⁻¹), 1H NMR for aromatic protons (δ 7.2–8.2 ppm), and methyl/methylene groups (δ 2.0–2.5 ppm).

- Mass Spectrometry : Confirm molecular weight (186.21 g/mol) via ESI-MS or GC-MS .

Advanced Research Questions

Q. How do researchers design experiments to determine kinetic parameters (, ) of esterases using 1-naphthyl acetate?

- Experimental Design :

Substrate Titration : Vary 1-naphthyl acetate concentrations (e.g., 0.1–20 mM) while keeping enzyme concentration constant.

Activity Measurement : Use kinetic assays () with real-time absorbance monitoring.

Data Analysis : Apply Michaelis-Menten or Lineweaver-Burk plots to derive and .

- Challenges : Substrate inhibition may occur at high concentrations (>10 mM, as noted in ), necessitating lower ranges for accurate modeling .

Q. How can discrepancies in substrate specificity (e.g., 1-naphthyl acetate vs. 2-naphthyl acetate) across esterase studies be resolved?

- Approach :

- Comparative Assays : Test both substrates under identical conditions (pH, temperature) using the same enzyme preparation. For example, Bacillus safensis hydrolyzes 1-naphthyl acetate faster than 2-naphthyl derivatives ().

- Structural Analysis : Use molecular docking to evaluate steric effects of the naphthyl group’s position on enzyme active sites.

- Data Interpretation : Note organism-specific enzyme adaptations (e.g., Butyrivibrio fibrisolvens prefers 1-naphthyl esters; ) .

Q. What thermodynamic insights can be gained from hydrolysis studies of 1-naphthyl acetate?

- Key Parameters : Calculate Gibbs free energy (), enthalpy (), and entropy () using temperature-dependent kinetic data ( ). For example:

- Experimental Setup : Measure hydrolysis rates at 10–50°C.

- Analysis : Apply the Eyring equation to derive activation parameters.

Q. How does structural modification of the naphthyl group (e.g., fluorination or methoxy substitution) affect enzymatic interactions?

- Methodology :

Synthesis : Introduce substituents (e.g., fluorine at the 4-position) via electrophilic aromatic substitution.

Assays : Compare hydrolysis rates of modified vs. parent compound.

- Case Study : Fluorophenyl derivatives (e.g., ) show enhanced pharmacological stability, suggesting similar modifications could alter esterase binding affinity.

- Data Analysis : Correlate substituent electronic effects (Hammett constants) with kinetic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.